molecular formula C17H15N5OS B2538699 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide CAS No. 1351661-64-7

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide

Cat. No. B2538699
CAS RN: 1351661-64-7
M. Wt: 337.4
InChI Key: JVPWFNREJQEVSW-UHFFFAOYSA-N
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Description

The compound "2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse pharmacological properties and have been the subject of various synthetic efforts to explore their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of benzothiazoles with different reagents to introduce various substituents that can alter the compound's physical and chemical properties, as well as its biological activity. For example, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid, leading to the formation of hydrogen-bonded assemblies characteristic to the substituent in the benzothiazole moiety . Similarly, other studies have reported the synthesis of novel benzothiazole derivatives by reacting 2-aminobenzothiazole with chloroacetylchloride, hydrazine hydrate, and other reagents to develop new antibacterial agents or antitumor compounds .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is often characterized by the presence of hydrogen bonding, which plays a significant role in the assembly and crystalline structure of these compounds. For instance, in the case of N-(benzo[d]thiazol-2-yl)acetamide, water molecules can act as a bridge, forming hydrogen bonds with the amide NH and the carbonyl of the amide and thiazole nitrogen . These interactions can lead to the formation of molecular dimers or rings, which are crucial for the stability and properties of the crystals.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on their substituents. The presence of reactive functional groups such as amides, hydrazines, or chloromethyl groups can lead to further chemical transformations. For example, the chloroacetyl group in some benzothiazole derivatives can react with hydrazine hydrate to form hydrazinyl acetamide derivatives, which have shown potent antibacterial activity . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and acidity constants (pKa), are influenced by their molecular structure and the nature of their substituents. The pKa values of benzothiazole acetamide derivatives, for instance, have been determined through UV spectroscopic studies, indicating that protonation occurs on the nitrogen atoms of the imidazole and benzothiazole rings . These properties are essential for understanding the behavior of these compounds in biological systems and can guide the design of new drugs with improved pharmacokinetic profiles.

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated innovative synthetic routes and chemical properties of benzothiazole derivatives. For instance, Janardhan et al. (2014) presented a method for synthesizing fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks, highlighting the utility of benzothiazole compounds in forming complex heterocyclic structures with potential pharmaceutical applications (Janardhan et al., 2014). Similarly, Rezki (2016) reported on the ultrasound-assisted synthesis of 1,4-disubstituted 1,2,3-triazoles tethering the bioactive benzothiazole nucleus, showcasing advancements in green chemistry for the efficient synthesis of benzothiazole derivatives (Rezki, 2016).

Anticancer Activity

A significant area of research for benzothiazole derivatives is their anticancer potential. Yurttaş et al. (2015) synthesized benzothiazole derivatives and evaluated their antitumor activity against various human tumor cell lines, identifying compounds with considerable anticancer activity (Yurttaş et al., 2015). Havrylyuk et al. (2010) also investigated the antitumor screening of novel 4-thiazolidinones with a benzothiazole moiety, revealing that some derivatives exhibit significant anticancer activity on various cancer cell lines (Havrylyuk et al., 2010).

Antimicrobial and Antibacterial Applications

The antimicrobial and antibacterial properties of benzothiazole derivatives have also been extensively studied. For example, novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized and demonstrated potent antibacterial activity against various microorganisms, underscoring their potential as new antibacterial agents (Bhoi et al., 2015). This indicates the broad spectrum of antibacterial activity possessed by benzothiazole derivatives, making them promising candidates for developing new antibacterial drugs.

properties

IUPAC Name

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-(1H-indazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-22(17-20-13-4-2-3-5-15(13)24-17)10-16(23)19-12-7-6-11-9-18-21-14(11)8-12/h2-9H,10H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPWFNREJQEVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)C=NN2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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